molecular formula C11H11FN2O2 B1331624 5-Fluoro-d-tryptophan CAS No. 97749-24-1

5-Fluoro-d-tryptophan

Cat. No. B1331624
CAS RN: 97749-24-1
M. Wt: 222.22 g/mol
InChI Key: INPQIVHQSQUEAJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-d-tryptophan (5F-Trp) is a fluorinated analogue of the amino acid tryptophan, which has been extensively studied for its unique properties in various biochemical contexts. It is particularly noted for its role in fluorescence studies due to its modified electronic structure, which affects its interaction with light and other molecules .

Synthesis Analysis

The synthesis of 5F-Trp and its derivatives has been a subject of interest due to their utility as probes in biological systems. For instance, 5F-Trp has been incorporated into proteins to study their structure and dynamics . The synthesis of fluorinated tryptophan analogues, such as D,L-5,7-difluorotryptophan and L-6-fluorotryptophan, has been achieved through methods like cyclization of precursor molecules under acidic conditions . These synthetic efforts enable the exploration of the properties of 5F-Trp in various biological contexts.

Molecular Structure Analysis

The molecular structure of 5F-Trp has been characterized using techniques such as crystallography and nuclear magnetic resonance (NMR). The crystal structure and (19)F NMR chemical shielding tensor of 5F-Trp have been reported, providing insights into its orientation and dynamics when used as a probe in biomacromolecules . The substitution of fluorine in the indole ring of tryptophan leads to local conformational changes, which can affect the approach to the active site in enzymes .

Chemical Reactions Analysis

5F-Trp has been shown to participate in various chemical reactions, including those catalyzed by enzymes such as tryptophan synthase and glutathione transferase. For example, tryptophan synthase catalyzes the isomerization of 5F-Trp, and the presence of fluorine affects the binding affinity of the enzyme to its substrates . In the case of glutathione transferase, the substitution of tryptophan residues with 5F-Trp leads to an enhanced catalytic activity, which is attributed to changes in the rate of product release .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5F-Trp have been extensively studied. Its ionization potential is higher than that of tryptophan, which affects electron transfer rates and fluorescence decay . The fluorine substitution does not significantly alter the interaction with substrates such as glutathione, nor does it change the excitation-induced dipole moment changes . The fluorescence lifetime of 5F-Trp is less heterogeneous compared to tryptophan, making it a better candidate for fluorescence resonance energy transfer (FRET) experiments . Additionally, 5F-Trp has been used as a sensitive probe for D-amino-acid oxidase activity assays in mammalian tissues .

Scientific Research Applications

NMR Studies and Biomacromolecule Investigation

  • 5-Fluoro-dl-tryptophan (5F-Trp) as a Probe : 5F-Trp is employed to explore the orientation and dynamics of biomacromolecules at the in situ level. Its crystal structure and (19)F chemical shielding tensor have been determined, offering valuable insights for (19)F NMR strategies (Zhao et al., 2007).

Protein Folding and Fluorescence Studies

  • 5F-Trp in Proteins : 5F-Trp, when incorporated in proteins, shows a significant reduction in fluorescence decay heterogeneity compared to tryptophan. This makes it a better candidate for fluorescence resonance energy transfer (FRET) experiments, aiding in the understanding of protein folding and unfolding dynamics (Sarkar et al., 2011).

Enzyme Activity Assays

  • D-Amino-Acid Oxidase (DAO) Activity Assay : 5-fluoro-D-tryptophan (D-FTP) serves as an effective substrate in sensitive assays for DAO activity in mammalian tissues. Its enzymatic reaction converts D-FTP to a highly fluorescent product, enabling precise measurements in various research studies (Hamase et al., 2006).

Understanding Fluorescence Decay Mechanisms

  • Analysis of Fluorescence Decay : The fluorescence decay of 5-fluorotryptophan (5FTrp) in proteins is predominantly monoexponential, differing from the usual multiexponential decay of tryptophan. This unique characteristic of 5FTrp aids in comprehending the electron transfer mechanisms in proteins (Liu et al., 2005).

Fluorescence Spectroscopy and Protein Hydration

  • Tryptophan Analogue Studies : 5F-Trp is analyzed for its fluorescence properties in different solvent environments, providing insights into its potential as a probe for protein local environment and solvent exposure. This aids in evaluating its utility in protein fluorescence experiments (Lotte et al., 2004).

Safety And Hazards

5-Fluoro-d,l-Tryptophan is nonspecifically cytotoxic. It is believed this is due to malfunctioning enzymes that have had replacements of Trp residues by 5-fluoro-Trp . Personal precautions, protective equipment, and emergency procedures should be followed when handling this compound .

Future Directions

The future directions of 5-Fluoro-d,l-Tryptophan research include the enzymatic synthesis of fluorinated compounds . The direct formation of the C-F bond by fluorinase is the most effective and promising method .

properties

IUPAC Name

(2R)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPQIVHQSQUEAJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)C(=CN2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350886
Record name 5-Fluoro-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-d-tryptophan

CAS RN

97749-24-1
Record name 5-Fluorotryptophan, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097749241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUOROTRYPTOPHAN, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X85O74VU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-d-tryptophan
Reactant of Route 2
Reactant of Route 2
5-Fluoro-d-tryptophan
Reactant of Route 3
Reactant of Route 3
5-Fluoro-d-tryptophan
Reactant of Route 4
5-Fluoro-d-tryptophan
Reactant of Route 5
5-Fluoro-d-tryptophan
Reactant of Route 6
5-Fluoro-d-tryptophan

Citations

For This Compound
27
Citations
K Hamase, R Nagayasu, A Morikawa, R Konno… - … of Chromatography A, 2006 - Elsevier
… d-Tryptophan (d-Trp) analogs were tested as substrates for DAO, and 5-fluoro-d-tryptophan (d-FTP) was found to be the best substrate. By the enzymatic reaction, d-FTP was converted …
Number of citations: 25 www.sciencedirect.com
EW Miles, RS Phillips, HJC Yeh, LA Cohen - Biochemistry, 1986 - ACS Publications
… and of (3S)-2,3-dihydro-5-fluoro-L-tryptophan and (3S)-2,3-dihydro- 5-fluoro-D-tryptophan is demonstrated by changes in the absorption spectra of enzyme-substrate complexes. These …
Number of citations: 36 pubs.acs.org
SA Ahmed, B Martin, EW Miles - Biochemistry, 1986 - ACS Publications
… specifically and tightly binds the 3S diastereoisomer of both 2,3-dihydro-5-fluoro-D-tryptophan and 2,3-dihydro-5-fluoro-L-tryptophan, whereas it binds 5-fluoro-D-tryptophan more …
Number of citations: 35 pubs.acs.org
DHO Howan, S Jenei, J Szolomajer, G Endre… - International Journal of …, 2023 - mdpi.com
… The same modification with the other racemic form of 5-fluoro-D-tryptophan (NCR169C 17–38 C 12,17 /S-10W 5-FD ) showed an overall antibacterial activity more similar to the parental …
Number of citations: 3 www.mdpi.com
G Blaser, JM Sanderson, A Batsanov, JAK Howard - 2012 - core.ac.uk
Tryptophan is an essential amino acid important as protein building block, for the anchoring and binding of membrane proteins, substrate in biosynthetic reactions, and as versatile label …
Number of citations: 3 core.ac.uk
F Bartoccini, F Fanini, M Retini, G Piersanti - Tetrahedron Letters, 2020 - Elsevier
… Of note, 6-chloro-5-fluoro-d-tryptophan derivative 3j is the key intermediate for the synthesis of KAE609 (cipargamin), which was discovered recently by Novartis as a novel and potent …
Number of citations: 9 www.sciencedirect.com
M Neerathilingam, LH Greene, SA Colebrooke… - Journal of biomolecular …, 2005 - Springer
… To compare the effects of fluorinated tryptophan on protein expression, batch mode reactions were set up as above with 1 mM tryptophan, 5-fluoro-D-tryptophan, and 6-fluoroDL-…
Number of citations: 25 link.springer.com
J Koidl, H Hödl, MG Schmid, S Pantcheva… - …, 2005 - Wiley Online Library
… Purity check of (A) 5-fluoro-L-tryptophan containing 0.5% D-enantiomer and (B) 5-fluoro-D-tryptophan containing 1.4% L-enantiomer. Conditions: 20 mM HO-L4-Hypro, 10 mM Cu(II) …
S Kanemitsu, K Morita, Y Tominaga… - The Journal of …, 2022 - ACS Publications
… 5-Fluoro-d-tryptophan was purchased from Chem-Impex International, Inc. (Wood Dale, IL). 5-Chloro-d-tryptophan was purchased from Amatek Chemical Co., Ltd. …
Number of citations: 2 pubs.acs.org
SM Song, MJ Rang, IH Kim - Korean Chemical Engineering …, 2010 - koreascience.kr
D, L-tryptophans were separated by using $ Chirobiotic^{(R)} $ T HPLC column. Mobile phases were the mixture of methanol and water (70: 30, 80: 20, 90: 10, v/v). Experimental …
Number of citations: 0 koreascience.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.